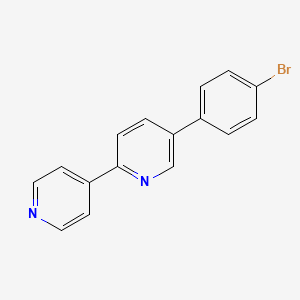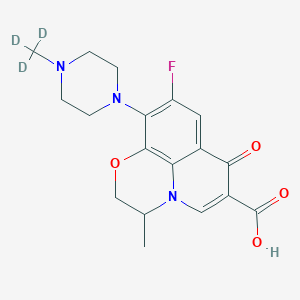
Ofloxacin-d3
Übersicht
Beschreibung
Ofloxacin D3 (N-methyl D3) is one of the isotopic labelled forms of Ofloxacin . It is used as an antibiotic . The molecular formula is C18H17D3FN3O4 and the molecular weight is 364.39 .
Synthesis Analysis
The synthesis of Ofloxacin involves the use of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta]-[1,4]-benzoxazinyl-6-carboxylate or 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta]-[1,4]-benzoxazinyl-6-carboxylate as a raw material. The process involves two steps of hydrolysis and N-methylpiperazine replacement .Molecular Structure Analysis
The molecular structure of Ofloxacin D3 (N-methyl D3) is represented by the formula C18H17D3FN3O4 .Chemical Reactions Analysis
Ofloxacin, like other 4-quinolones, affects bacterial DNA synthesis, rather than cell wall or protein synthesis .Physical And Chemical Properties Analysis
The molecular formula of Ofloxacin D3 (N-methyl D3) is C18H17D3FN3O4 and the molecular weight is 364.39 .Wissenschaftliche Forschungsanwendungen
- Ofloxacin ist ein weit verbreitetes Fluorchinolon-Antibiotikum, und seine deuterierte Form, Ofloxacin-d3, dient als analytischer Standard. Forscher verwenden es, um analytische Methoden, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC), zur Quantifizierung von Ofloxacin in pharmazeutischen Formulierungen zu validieren und zu kalibrieren .
- Ofloxacin und sein isotopenmarkiertes Gegenstück werden in Umweltproben, einschließlich Krankenhausabwasser, untersucht. Forscher verwenden Ultra-Performance-Flüssigkeitschromatographie-Elektrospray-Ionisation-Tandem-Massenspektrometrie (UPLC-ESI-MS/MS) mit Multi-Reaktions-Monitoring (MRM)-Detektion, um die Ofloxacin-Konzentrationen im Wasser zu quantifizieren .
Pharmazeutische Forschung und Entwicklung
Umweltüberwachung und Toxikologie
Nanopartikelformulierung und Wirkstoffabgabe
Wirkmechanismus
Target of Action
Ofloxacin-d3, also known as Ofloxacin D3 (N-methyl D3), primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . They maintain the superhelical structure of DNA and prevent excessive supercoiling during replication or transcription .
Mode of Action
This compound is a bactericidal agent. It functions by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound blocks bacterial DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the untwisting required to replicate one DNA double helix into two . This halts DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
This compound is characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations are in the range of 2 to 3 mg/L . The average half-life is between 5 to 8 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the death of the bacterial cell . This makes this compound effective for the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in water can significantly promote or inhibit the degradation of this compound . Furthermore, the pH and temperature of the environment can also affect the degradation performance of this compound . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ofloxacin-d3, like its parent compound Ofloxacin, interacts with bacterial DNA gyrase, an enzyme crucial for DNA replication . This interaction disrupts the supercoiling process, thereby inhibiting bacterial growth . The specific nature of this interaction, however, may be influenced by the presence of deuterium atoms in this compound, potentially leading to unique biochemical properties.
Cellular Effects
This compound’s primary cellular effect is the inhibition of bacterial DNA replication, leading to bacterial cell death . It influences cell function by targeting the DNA gyrase enzyme, disrupting DNA supercoiling and thus, the replication process . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to these primary effects.
Molecular Mechanism
The molecular mechanism of this compound involves binding to bacterial DNA gyrase, preventing the enzyme from introducing negative supercoils to the DNA structure . This inhibits DNA replication and transcription, leading to bacterial cell death .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, research on Ofloxacin has shown its effectiveness in treating bacterial infections at various dosages . High doses could potentially lead to adverse effects, although this would need to be confirmed in studies specifically using this compound.
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Ofloxacin, which is primarily metabolized in the liver . It’s largely eliminated via renal excretion, with 65% to 80% of an administered dose excreted unchanged in the urine within 48 hours .
Transport and Distribution
Ofloxacin is known to be distributed widely in the body, including tissues and fluids .
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746759 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173147-91-5 | |
| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)

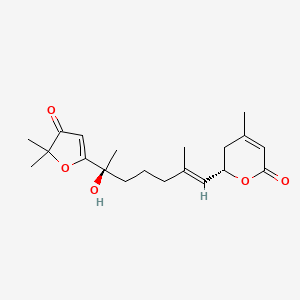
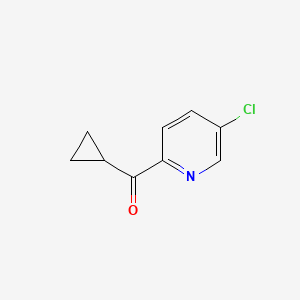
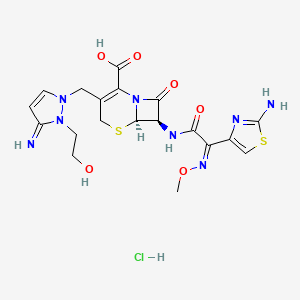

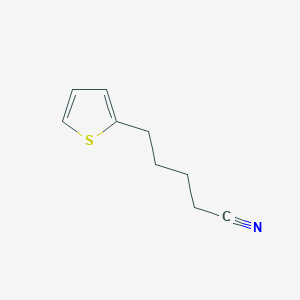
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


